3-Acetyl-5-nitrobenzonitrile
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Overview
Description
3-Acetyl-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitro compounds. It is widely used in scientific research for various purposes, including as a building block for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-nitrobenzonitrile is not well understood. However, it is believed to act as an electrophile due to the presence of the acetyl and nitro groups in its structure. It can react with nucleophiles such as amines and thiols to form adducts, which can then be used in further chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be toxic and can cause skin and eye irritation upon contact. It should be handled with care in the laboratory.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Acetyl-5-nitrobenzonitrile in lab experiments include its availability and low cost. It is also a versatile building block that can be used in the synthesis of various chemical compounds. However, its limitations include its toxicity and potential health hazards. It should be handled with care in the laboratory, and appropriate safety measures should be taken.
Future Directions
There are several future directions for the use of 3-Acetyl-5-nitrobenzonitrile in scientific research. One direction is the synthesis of new heterocyclic compounds that have potential applications in the pharmaceutical industry. Another direction is the development of new dyes and pigments with improved properties for the textile industry. Additionally, the toxicity and potential health hazards of this compound should be further studied to ensure safe handling in the laboratory.
Synthesis Methods
The synthesis of 3-Acetyl-5-nitrobenzonitrile can be achieved by the reaction of 3-nitrobenzaldehyde and acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group replaces the aldehyde group in the 3-nitrobenzaldehyde. The resulting product is then purified by recrystallization to obtain the pure compound.
Scientific Research Applications
3-Acetyl-5-nitrobenzonitrile has various scientific research applications, including as a building block for the synthesis of other chemical compounds. It is used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry. It is also used in the synthesis of dyes and pigments, which have applications in the textile industry.
properties
CAS RN |
10186-34-2 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-acetyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O3/c1-6(12)8-2-7(5-10)3-9(4-8)11(13)14/h2-4H,1H3 |
InChI Key |
VYWLVCPVZAGZNQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)[N+](=O)[O-] |
synonyms |
3-ACETYL-5-NITROBENZONITRILE |
Origin of Product |
United States |
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